molecular formula C15H15NO3 B8795692 Benzyl 4-amino-3-methoxybenzoate CAS No. 190330-56-4

Benzyl 4-amino-3-methoxybenzoate

Cat. No.: B8795692
CAS No.: 190330-56-4
M. Wt: 257.28 g/mol
InChI Key: AFNRDJZMEGQFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-amino-3-methoxybenzoate is a benzoate ester derivative characterized by a benzyl ester group, an amino substituent at the 4-position, and a methoxy group at the 3-position of the aromatic ring.

Properties

CAS No.

190330-56-4

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 4-amino-3-methoxybenzoate

InChI

InChI=1S/C15H15NO3/c1-18-14-9-12(7-8-13(14)16)15(17)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3

InChI Key

AFNRDJZMEGQFKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key differentiating feature of benzyl 4-amino-3-methoxybenzoate is the combination of an amino group and a methoxy group on the aromatic ring, paired with a benzyl ester. Below is a comparison with structurally related benzoates:

Compound Substituents Ester Group CAS Number Key Properties
This compound 4-NH₂, 3-OCH₃ Benzyl 123330-92-7† Amino group enhances polarity; benzyl ester increases lipophilicity
Methyl 4-amino-3-methoxybenzoate 4-NH₂, 3-OCH₃ Methyl 5602-96-0 Higher water solubility due to methyl ester
Benzyl benzoate No substituents Benzyl 120-51-4 Widely used as a scabicide; lacks amino/methoxy groups
tert-Butyl 4-amino-3-methoxybenzoate 4-NH₂, 3-OCH₃ tert-Butyl 123330-92-7 Bulkier ester group may reduce metabolic degradation

†CAS 123330-92-7 corresponds to the tert-butyl analog; the benzyl variant is referenced indirectly via synthetic pathways in and .

Physicochemical Properties

  • Stability: The amino group may render the compound susceptible to oxidation, necessitating protective strategies during synthesis .

Therapeutic Potential

The addition of an amino group in the target compound could modify its bioactivity, enabling applications in prodrug design or targeted therapies.

Data Tables

Table 1: Structural Comparison of Benzoate Derivatives

Compound Key Functional Groups Ester Type Bioactivity/Use
This compound 4-NH₂, 3-OCH₃ Benzyl Synthetic intermediate
Methyl benzoate None Methyl Flavoring agent
Benzyl benzoate None Benzyl Scabies treatment
tert-Butyl 4-amino-3-methoxybenzoate 4-NH₂, 3-OCH₃ tert-Butyl Research intermediate

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